3-(5-methyl-1H-imidazol-1-yl)propanohydrazide
Overview
Description
Preparation Methods
The synthesis of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide can be achieved through various synthetic routes. One common method involves the reaction of 5-methyl-1H-imidazole with propanohydrazide under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-(5-Methyl-1H-imidazol-1-yl)propanohydrazide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction may produce hydrazine derivatives .
Scientific Research Applications
3-(5-Methyl-1H-imidazol-1-yl)propanohydrazide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is employed in studies involving enzyme inhibition and protein interactions . Additionally, this compound is used in industrial processes for the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(5-Methyl-1H-imidazol-1-yl)propanohydrazide can be compared with other similar compounds, such as 3-(4-methyl-1H-imidazol-1-yl)propanohydrazide and 3-(5-methyl-1H-imidazol-1-yl)propanamide . These compounds share similar structural features but may differ in their chemical properties and biological activities .
Properties
IUPAC Name |
3-(5-methylimidazol-1-yl)propanehydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-6-4-9-5-11(6)3-2-7(12)10-8/h4-5H,2-3,8H2,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWPRUCDCQSIDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1CCC(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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